N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Description
Structure and Synthesis: The compound features an acetamide core linked to a 3-acetylphenyl group and a methyl-(4-methylphenyl)sulfonylamino moiety. Its synthesis involves multi-step reactions, as evidenced by intermediates like N-(3-acetylphenyl)-acetamide, which is a precursor in zaleplon production . The sulfonylamino group introduces steric and electronic effects, influencing solubility and target binding.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-7-9-17(10-8-13)25(23,24)20(3)12-18(22)19-16-6-4-5-15(11-16)14(2)21/h4-11H,12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLJKCCYORVKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps. One common method starts with the nitration of acetophenone to form 3-nitroacetophenone. This intermediate is then reduced to 3-aminoacetophenone, which is subsequently acetylated to yield N-(3-acetylphenyl)acetamide. The final step involves the reaction of this intermediate with methyl-(4-methylphenyl)sulfonyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The acetyl and sulfonylamino groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Acetamide Hybrids
Key Observations :
- Substituent Effects: The chloro group in increases molecular weight and may enhance halogen bonding in target interactions. Ethyl vs. Methyl: The ethyl substitution in vs. methyl in the target compound could alter metabolic stability due to increased hydrophobicity. Acetyl vs. Methoxy: The 3-acetylphenyl group (target) vs.
- Biological Activity :
- MP-A08 demonstrates dual SphK inhibition, suggesting sulfonamide-acetamide hybrids can target multiple enzymes. The target compound’s acetyl group might restrict selectivity compared to MP-A08’s larger aromatic system.
- Antimicrobial activity in correlates with sulfanyl and methoxy groups, whereas the target compound’s acetylphenyl may prioritize different biological pathways.
Heterocyclic and Functional Group Variations
Key Observations :
- Heterocycles: Thiazolidinone and benzothiazole rings introduce planar structures that may enhance binding to hydrophobic enzyme pockets.
- Functional Groups: The trifluoromethyl group in improves resistance to oxidative metabolism.
Substituent Position and Electronic Effects
- Positional Isomerism :
- Sulfonamide Linkage: The methyl-(4-methylphenyl)sulfonyl group (target) vs.
Research Findings and Implications
- Synthetic Utility : The target compound’s role as a zaleplon precursor highlights its importance in pharmaceutical synthesis, requiring high purity compared to end-product analogs like MP-A08 .
- Structure-Activity Relationships (SAR): Sulfonamide-acetamide hybrids with electron-withdrawing groups (e.g., acetyl, chloro) show promise in enzyme inhibition, while electron-donating groups (e.g., methoxy) correlate with antimicrobial activity .
Biological Activity
N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly due to its sulfonamide structure. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 360.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate access.
- Antimicrobial Activity : Similar sulfonamides are known for their antibacterial properties, suggesting that this compound may exhibit similar effects against bacterial strains.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Preliminary assays indicate moderate antioxidant effects, which could be beneficial in reducing oxidative stress in biological systems.
Research Findings and Case Studies
- Antimicrobial Activity : A study using the microdilution method assessed the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity : The ABTS assay was employed to evaluate the antioxidant potential of the compound, revealing a capacity to scavenge free radicals effectively.
- Mechanistic Studies : Detailed investigations into the binding interactions between the compound and target enzymes have been conducted using molecular docking studies, providing insights into its potential as a therapeutic agent.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-methylphenyl)acetamide | Similar acetamide structure | Moderate antibacterial activity |
| 4-Acetamidoacetophenone | Contains acetyl and acetamido groups | Antioxidant properties |
| N-(4-methoxyphenyl)-N-methylacetamide | Similar acetamide group | Antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
